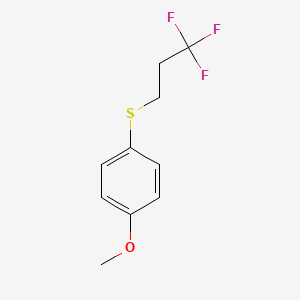

4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide

説明

4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide is an organosulfur compound characterized by a methoxy-substituted phenyl group linked via a sulfide bridge (–S–) to a 3,3,3-trifluoropropyl chain.

特性

IUPAC Name |

1-methoxy-4-(3,3,3-trifluoropropylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3OS/c1-14-8-2-4-9(5-3-8)15-7-6-10(11,12)13/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHQFTUAZAUMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide typically involves the reaction of 4-methoxyphenyl thiol with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

化学反応の分析

Types of Reactions: 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles like amines or thiols; conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products:

Oxidation: Sulfoxide, sulfone.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide finds applications in several fields:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

作用機序

The mechanism of action of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide involves its interaction with specific molecular targets and pathways. The trifluoropropyl group imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity. The methoxyphenyl group contributes to the compound’s overall stability and bioavailability. Together, these functional groups enable the compound to modulate various biological processes, including enzyme inhibition and receptor binding.

類似化合物との比較

Data Table: Comparative Analysis

生物活性

4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide is a chemical compound with potential biological activities. Its unique structure, characterized by a methoxyphenyl group and a trifluoropropyl sulfide moiety, suggests that it may interact with various biological targets. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors in biological systems. The presence of the trifluoropropyl group can enhance lipophilicity and potentially improve membrane permeability, allowing the compound to exert its effects intracellularly.

Proposed Mechanisms

- Enzyme Inhibition : The sulfide group may act as a nucleophile, participating in enzyme inhibition through covalent modification.

- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, sulfide derivatives have shown effectiveness against bacterial strains and fungi.

| Compound Type | Activity | Reference |

|---|---|---|

| Sulfide Derivatives | Antibacterial | |

| Indole Derivatives | Antiviral | |

| Triazole Derivatives | Antifungal |

Anticancer Potential

Preliminary studies suggest that 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide may possess anticancer properties. Similar compounds have been investigated for their ability to inhibit tumor growth by targeting specific cancer-related pathways.

Case Studies

- In vitro Studies : In vitro assays have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- In vivo Studies : Animal model studies are necessary to confirm the efficacy and safety profile of this compound in a living organism.

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds having similar functionalities reveals insights into the biological activity of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。